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Compound of Interest

Compound Name: Tetrahydrofuran-D8

Cat. No.: B042787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of advanced Nuclear Magnetic Resonance

(NMR) techniques utilizing Tetrahydrofuran-D8 (THF-d8) as a solvent. The content is

designed to guide researchers in the application of these powerful analytical methods for the

characterization of small molecules, polymers, and for monitoring chemical reactions, with

relevance to drug discovery and development.

Introduction to Tetrahydrofuran-D8 in NMR
Spectroscopy
Tetrahydrofuran-d8 (THF-d8) is a deuterated ether solvent widely used in NMR spectroscopy

for its excellent solvating power for a broad range of organic compounds, polymers, and

organometallic species.[1] Its aprotic and relatively non-polar nature makes it a suitable

medium for studying reaction mechanisms and characterizing compounds that are not soluble

in more common deuterated solvents like chloroform-d or DMSO-d6.

Properties of Tetrahydrofuran-D8:
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Property Value

Chemical Formula C₄D₈O

Molecular Weight 80.16 g/mol

Density ~0.985 g/mL at 25 °C

Boiling Point ~66 °C

¹H NMR Residual Peaks ~3.58 and ~1.73 ppm

¹³C NMR Residual Peaks ~67.57 and ~25.31 ppm

Experimental Protocols
Standard Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR data. The following is a

general protocol for preparing samples in THF-d8.

Materials:

Analyte of interest

Tetrahydrofuran-D8 (high purity, ≥99.5 atom % D)

NMR tube (5 mm or as per spectrometer requirements)

Pipettes

Vortex mixer (optional)

Filter (e.g., cotton plug in a Pasteur pipette)

Protocol:

Weigh an appropriate amount of the analyte into a clean, dry vial. For ¹H NMR, 1-10 mg is

typically sufficient for small molecules. For ¹³C and 2D NMR experiments, a higher

concentration (10-50 mg) is often required.
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Add the required volume of THF-d8 to the vial. For a standard 5 mm NMR tube, a volume of

0.5-0.6 mL is common.

Dissolve the analyte completely. Gentle vortexing or swirling may be necessary.

If any particulate matter is present, filter the solution through a pipette with a cotton plug

directly into the NMR tube.

Cap the NMR tube securely. For sensitive samples, the tube can be sealed or wrapped with

parafilm.

Wipe the outside of the NMR tube to remove any dust or residues before inserting it into the

spectrometer.

Diffusion Ordered Spectroscopy (DOSY)
DOSY is a powerful technique for analyzing mixtures and determining the size and molecular

weight of molecules in solution by measuring their diffusion coefficients.[2][3][4]

Application:

Mixture analysis

Determination of molecular weight of polymers

Studying aggregation and complexation

Experimental Protocol (General):

Sample Preparation: Prepare the sample as described in section 2.1. For molecular weight

determination of polymers, a series of standards with known molecular weights should be

prepared.[2]

Spectrometer Setup:

Lock and shim the spectrometer on the THF-d8 signal.
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Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate

acquisition parameters.

DOSY Experiment Parameters:

Pulse Program: Use a convection-compensating pulse sequence (e.g., ledbpgp2s on

Bruker instruments).

Diffusion Time (Δ or d20): This is the time during which diffusion occurs. Typical values

range from 50 ms to 200 ms. Longer times are used for slower diffusing (larger)

molecules.

Gradient Pulse Duration (δ or p30): The duration of the gradient pulses. Typical values are

1-4 ms.

Gradient Strength: The experiment is run as an array of 1D experiments with increasing

gradient strength. A linear or smoothed square ramp of 16 to 32 steps, from 2% to 95% of

the maximum gradient strength, is a good starting point.

Data Processing:

Process the 2D data using the appropriate software (e.g., TopSpin's dosy command).

The software will perform an inverse Laplace transform to generate a 2D spectrum with

chemical shift on one axis and the diffusion coefficient on the other.

Data Presentation: Diffusion Coefficients of Small Molecules in THF-d8 at 298 K
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Compound Molecular Weight ( g/mol )
Diffusion Coefficient (D)
(10⁻¹⁰ m²/s)

Tetramethylsilane (TMS) 88.22 3.33

n-Pentane 72.15 4.31

Cyclopentane 70.13 3.55

Tetrahydrofuran 72.11 3.51

Toluene 92.14 2.92

Indene 116.16 2.50

Naphthalene 128.17 2.29

Adamantane 136.24 2.37

N(SiMe₃)₃ 233.58 1.83

Si(SiMe₃)₄ 320.83 1.63

Data adapted from J. Org. Chem. 2015, 80, 23, 11959–11968.[5]

Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a 2D NMR experiment that provides information about the spatial proximity of

protons, identifying protons that are close to each other in space (< 5 Å), regardless of their

through-bond connectivity.[6][7]

Application:

3D structure elucidation of organic molecules

Determination of polymer stereochemistry

Studying protein-ligand and drug-excipient interactions[8]

Experimental Protocol (General for Small Molecules):
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Sample Preparation: Prepare a well-dissolved and filtered sample. Degassing the sample by

bubbling an inert gas (e.g., argon) through the solution can improve data quality by removing

dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.

Spectrometer Setup:

Lock and shim the spectrometer.

Acquire a standard 1D ¹H spectrum.

NOESY Experiment Parameters:

Pulse Program: A phase-sensitive gradient-selected NOESY sequence (e.g., noesygpph

on Bruker instruments) is recommended.

Mixing Time (τₘ or d8): This is the crucial parameter that allows for cross-relaxation. For

small molecules (MW < 500 Da), typical mixing times range from 300 ms to 800 ms.[6] A

series of experiments with different mixing times may be necessary to observe a range of

NOEs.

Number of Scans (ns): A sufficient number of scans (e.g., 8-16) per increment is needed to

achieve good signal-to-noise.

Number of Increments (in t₁): Typically 256-512 increments are acquired.

Data Processing:

Apply a window function (e.g., a squared sine-bell) to both dimensions.

Perform a 2D Fourier transform.

Phase and baseline correct the spectrum.

Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is a 2D NMR technique used to correlate the chemical shifts of protons

with directly attached heteronuclei, most commonly ¹³C or ¹⁵N.
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Application:

Assigning ¹H and ¹³C resonances

Structural elucidation of complex molecules

Characterizing polymer microstructure[9]

Experimental Protocol (General):

Sample Preparation: A relatively concentrated sample is required due to the low natural

abundance of ¹³C.

Spectrometer Setup:

Lock and shim the spectrometer.

Acquire a 1D ¹H spectrum.

HSQC Experiment Parameters:

Pulse Program: A phase-sensitive gradient-selected HSQC with adiabatic pulses for

improved performance (e.g., hsqcedetgpsisp2.2 on Bruker instruments) is a good choice.

Spectral Widths: Set the ¹H (F2) and ¹³C (F1) spectral widths to encompass all expected

signals.

¹J(CH) Coupling Constant: The experiment is optimized for a one-bond C-H coupling

constant. A typical value for sp³ carbons is 145 Hz, and for sp² carbons is 165 Hz. A

compromise value of 145 Hz is often used.

Data Processing:

Apply appropriate window functions.

Perform a 2D Fourier transform.

Phase and baseline correct the spectrum.
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Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is a 2D NMR technique that shows correlations between protons and

carbons that are separated by two or three bonds (and sometimes four in conjugated systems).

Application:

Connecting different spin systems to elucidate the carbon skeleton of a molecule.

Assigning quaternary carbons.

Confirming the structure of complex organic molecules.

Experimental Protocol (General):

Sample Preparation: A concentrated sample is beneficial.

Spectrometer Setup:

Lock and shim the spectrometer.

Acquire a 1D ¹H spectrum.

HMBC Experiment Parameters:

Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments) is

commonly used.

ⁿJ(CH) Coupling Constant: The experiment is optimized for long-range C-H coupling

constants. A typical value is 8 Hz, which is a compromise to detect correlations from

couplings in the 4-12 Hz range.

Data Processing:

Apply a sine-bell or Gaussian window function.

Perform a 2D Fourier transform. Since HMBC is typically recorded in magnitude mode,

phasing is not required.
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Perform baseline correction.

Applications in Drug Development and Materials
Science
In-situ Reaction Monitoring
THF-d8 is an excellent solvent for monitoring organometallic reactions, such as Grignard

reactions, and polymerizations in real-time using NMR.[6][10] This allows for the observation of

intermediates, determination of reaction kinetics, and optimization of reaction conditions.

Polymer Characterization
Advanced NMR techniques in THF-d8 are invaluable for characterizing the microstructure of

polymers, including tacticity (the stereochemical arrangement of monomer units) and the

sequence of different monomers in copolymers.[9] For instance, the analysis of ¹³C NMR

spectra of polystyrene in THF-d8 can provide detailed information about triad and pentad

sequences.[11]

Drug-Excipient and Ligand-Binding Studies
Understanding the interactions between a drug and excipients is crucial for formulation

development. NOESY experiments in THF-d8 can be used to probe the spatial proximity of

drug and excipient molecules in solution. Furthermore, techniques like Saturation Transfer

Difference (STD) NMR can be employed to study the binding of small molecule ligands to

larger receptor molecules, which is a cornerstone of modern drug discovery.[8][10][12][13]

While often performed in aqueous buffers, co-solvents like THF-d8 can be used for less soluble

compounds.

Visualization of Workflows and Relationships
General Workflow for Small Molecule Structure
Elucidation
The following diagram illustrates a typical workflow for elucidating the structure of a small

organic molecule using a combination of 1D and 2D NMR experiments in THF-d8.
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Workflow for small molecule structure elucidation.

Workflow for Polymer Tacticity Analysis
This diagram outlines the process of determining the tacticity of a polymer using 1D and 2D

NMR in THF-d8.
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Workflow for polymer tacticity analysis.

Logical Relationship for In-situ Reaction Monitoring
This diagram illustrates the logical flow of an in-situ NMR experiment to monitor a chemical

reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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